molecular formula C25H28N4O3 B2990408 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 300556-94-9

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2990408
CAS No.: 300556-94-9
M. Wt: 432.524
InChI Key: VGCCUZWMJVFRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (CAS: 300556-94-9) is a chromen-4-one derivative with a complex substitution pattern. Its molecular formula is C25H28N4O3, with a molecular weight of 432.51 g/mol . Key structural features include:

  • Ethyl and hydroxyl groups at positions 6 and 7, influencing electronic properties and solubility.
  • A 4-methylpiperazinylmethyl group at position 8, enhancing solubility due to the basicity of the piperazine ring .
    Predicted physicochemical properties include a density of 1.31 g/cm³, a boiling point of 641.4°C, and a pKa of 6.74, suggesting moderate acidity .

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-16-13-17-23(31)19(25-26-20-7-5-6-8-21(20)28(25)3)15-32-24(17)18(22(16)30)14-29-11-9-27(2)10-12-29/h5-8,13,15,30H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCCUZWMJVFRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzo[d]imidazole core . This intermediate is then subjected to further reactions to introduce the chromen-4-one and piperazine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The benzo[d]imidazole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzo[d]imidazole or piperazine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule assembly, which is crucial for cell division, thereby exhibiting anticancer properties . The compound may also interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Chromen-4-One Derivatives

Compound 1 : 3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 210639-80-8)
  • Molecular Formula : C18H14N2O3
  • Molecular Weight : 306.32 g/mol
  • Key Differences : Lacks the 8-((4-methylpiperazin-1-yl)methyl) group and the 1-methyl substitution on the benzimidazole.
  • Implications : Reduced solubility compared to the target compound due to the absence of the hydrophilic piperazine moiety. Reported synthesis yields (~32%) highlight challenges in introducing complex substituents .
Compound 2 : 2-Amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS: 384363-57-9)
  • Key Differences : Replaces benzimidazole with 4-methylthiazole at position 3 and substitutes piperazine with piperidine at position 7.
  • Implications : Thiazole’s lower aromaticity may reduce π-π stacking interactions, while piperidine’s reduced basicity compared to piperazine could decrease solubility. Biological data are sparse, but thiazole-containing analogs are often explored for kinase inhibition .

Substituent-Specific Comparisons

Position 8 Modifications
  • Analog 3: 8-((Diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one Key Difference: Diethylamino group instead of 4-methylpiperazinyl. Implications: Diethylamine’s lower polarity and steric bulk may reduce solubility and target binding compared to piperazine derivatives .

Data Table: Structural and Property Comparison

Compound CAS Molecular Formula Molecular Weight Position 3 Substituent Position 8 Substituent Predicted Solubility
Target Compound 300556-94-9 C25H28N4O3 432.51 1-Me-benzimidazol-2-yl 4-Me-piperazinylmethyl High (basic group)
Compound 1 (Analog) 210639-80-8 C18H14N2O3 306.32 Benzimidazol-2-yl H Low
Compound 2 (Analog) 384363-57-9 C19H20N2O3S 384.44 4-Me-thiazol-2-yl Piperidin-1-ylmethyl Moderate
Compound 3 (Analog) - - - 1-Me-benzimidazol-2-yl Diethylaminomethyl Moderate

Biological Activity

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (CAS No. 300556-94-9) is a complex organic molecule belonging to the chromenone derivative class, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

The molecular formula of the compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4} with a molecular weight of 419.47 g/mol. The structure includes a benzimidazole moiety and a hydroxyl group, which are crucial for its biological activities.

PropertyValue
CAS Number300556-94-9
Molecular FormulaC24H25N3O4
Molecular Weight419.47 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .
  • Antioxidant Activity : The presence of the hydroxyl group enhances its ability to scavenge free radicals, thus reducing oxidative stress and potentially protecting against cellular damage .
  • Cell Cycle Modulation : Studies indicate that the compound can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells, making it a candidate for cancer therapy .

Research Findings

Recent studies have evaluated the biological activity of this compound using various methodologies:

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, a comparative analysis showed that its cytotoxicity was superior to traditional chemotherapeutics such as 5-fluorouracil .

Molecular Docking Studies

Computational docking studies indicated that the compound interacts favorably with proteins involved in cell proliferation and apoptosis pathways, suggesting a strong binding affinity that correlates with its biological activity .

Structure-Activity Relationship (SAR)

Investigations into SAR revealed that modifications at specific positions on the chromone ring significantly affect the biological potency of derivatives. This highlights the importance of structural integrity for maintaining activity .

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent anticancer activity against breast cancer cell lines, demonstrating IC50 values significantly lower than those of standard treatments .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of this compound, revealing its effectiveness in reducing inflammation markers in animal models, thereby supporting its potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with the condensation of substituted benzoimidazole precursors with chromenone intermediates. Key steps include:

  • Step 1: Alkylation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) to introduce the ethyl group .
  • Step 2: Coupling with a piperazine derivative via nucleophilic substitution (e.g., using 4-methylpiperazine and a methylene linker in dichloromethane, room temperature, 6 hours) .
  • Yield Optimization: Monitor intermediates via TLC/HPLC and employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of nucleophile to electrophile) to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy: Assign peaks for the chromen-4-one core (e.g., carbonyl carbon at ~180 ppm) and benzoimidazole protons (aromatic signals at 7.0–8.5 ppm). Compare with published spectra of analogous compounds (e.g., 2-(7-(4-methoxyphenyl)-2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₅H₂₈N₄O₃: 457.2234) with <2 ppm error .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning if crystallization is feasible .

Q. How should solubility and stability be evaluated under laboratory conditions?

Methodological Answer:

  • Solubility: Test in DMSO (primary solvent for stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Acidic/basic stability can be assessed by incubating in 0.1M HCl/NaOH (1 hour, 25°C) .

Advanced Research Questions

Q. How can pharmacological activity (e.g., receptor binding) be systematically investigated?

Methodological Answer:

  • Target Selection: Prioritize receptors based on structural analogs (e.g., histamine H₁/H₄ receptors due to benzoimidazole-piperazine motifs) .
  • In Vitro Assays:
    • Radioligand Binding Assays: Use [³H]-histamine displacement in HEK-293 cells transfected with H₁/H₄ receptors. Calculate IC₅₀ values via nonlinear regression .
    • Functional Activity: Measure cAMP accumulation (H₄ receptor) or calcium flux (H₁ receptor) using fluorometric kits .
  • Dose-Response Curves: Employ 8-point dilution series (1 nM–100 µM) with triplicate replicates to ensure reproducibility .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

  • Abiotic Degradation: Expose the compound to UV light (λ=254 nm) in aqueous solutions (pH 5–9) and analyze degradation products via LC-MS/MS. Quantify half-lives using first-order kinetics .
  • Biotic Degradation: Use activated sludge models (OECD 301F) to assess microbial breakdown. Monitor parent compound depletion and metabolite formation over 28 days .
  • Data Interpretation: Cross-reference with databases (e.g., EPA EPI Suite) to predict persistence/bioaccumulation .

Q. How should contradictory data (e.g., conflicting NMR vs. MS results) be resolved?

Methodological Answer:

  • Multi-Technique Validation: Repeat NMR with cryoprobes for enhanced sensitivity. Confirm molecular weight via MALDI-TOF if ESI-MS shows adduct interference .
  • Isotopic Labeling: Synthesize a deuterated analog to distinguish overlapping proton signals in crowded aromatic regions .
  • Collaborative Analysis: Share raw data with computational chemists for DFT-based NMR chemical shift predictions .

Q. What statistical frameworks are recommended for in vivo/in vitro study design?

Methodological Answer:

  • Randomized Block Designs: Assign treatments to minimize batch effects (e.g., split-plot designs for cell culture studies) .
  • Power Analysis: Calculate sample sizes using G*Power (α=0.05, β=0.2) to ensure detectable effect sizes (e.g., ≥20% inhibition in receptor assays) .
  • Data Normalization: Use Z-score transformation for high-throughput screening data to reduce plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.